3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a chemical compound with the molecular formula C16H33N3O It is known for its unique structure, which includes a quinuclidine ring, an ethanol group, and a diethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- typically involves the reaction of quinuclidine with diethylaminoethyl chloride in the presence of a base, followed by the addition of ethanol. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents such as ethanol or methanol
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The diethylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Secondary amines, tertiary amines
Substitution Products: Various substituted quinuclidine derivatives
Scientific Research Applications
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The quinuclidine ring and diethylaminoethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A related compound with similar functional groups but lacking the quinuclidine ring.
N,N-Diethyl-2-aminoethanol: Another similar compound used in various chemical applications.
Uniqueness
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is unique due to its quinuclidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
63716-81-4 |
---|---|
Molecular Formula |
C16H33N3O |
Molecular Weight |
283.45 g/mol |
IUPAC Name |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
InChI Key |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.